(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Description
“(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one” is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₀Cl₂O, with an average molecular mass of 277.144 g/mol and a monoisotopic mass of 276.010870 g/mol . The compound features a 2,5-dichlorophenyl group attached to the carbonyl carbon and a phenyl group at the β-position of the propenone chain. The E-configuration of the double bond is critical for its electronic properties and intermolecular interactions, as confirmed by stereochemical descriptors in crystallographic data .
Chalcones like this are pivotal in organic synthesis and pharmaceutical research due to their reactivity in cyclization and substitution reactions.
Properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHJVZRPJLRZIR-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparisons
Physicochemical and Application Differences
- Reactivity: The dichloro derivative’s Cl substituents enhance electrophilic aromatic substitution (EAS) reactivity compared to methyl or methoxy analogs. In contrast, the nitro-substituted variant (C₁₅H₉Cl₂NO₃) exhibits even higher EAS activity, making it a preferred intermediate in pharmaceutical synthesis .
- Solubility : Methoxy-substituted chalcones (e.g., C₂₀H₂₂O₆) show improved solubility in polar solvents due to oxygen lone pairs, whereas dichloro derivatives are more lipophilic .
- Biological Activity : The dihydroxy analog (2',5'-dihydroxychalcone) demonstrates antioxidant efficacy, while dichloro and nitro derivatives are explored for antimicrobial and anti-inflammatory applications .
Crystallographic and Structural Insights
- Steric Effects : The dihedral angle between aromatic rings in dichlorophenyl chalcones (e.g., ~15°–25°) is influenced by Cl substituents, affecting molecular packing and crystal stability . Methoxy-substituted analogs show larger angles due to steric bulk, reducing conjugation efficiency .
- Hirshfeld Surface Analysis : Compounds like (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one reveal Cl···Cl and C–H···O interactions dominating crystal packing, whereas dichloro derivatives prioritize Cl···π interactions .
Biological Activity
(2E)-1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C15H10Cl2O
- Molecular Weight : 277.15 g/mol
- CAS Number : 168208-79-5
- Boiling Point : Approximately 423.2°C (predicted) .
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,5-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in ethanol or methanol at room temperature or slightly elevated temperatures .
Antimicrobial Activity
Research has indicated that chalcones exhibit significant antimicrobial properties. A study evaluating various chalcone derivatives found that compounds similar to this compound demonstrated effectiveness against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anticancer Properties
Chalcones have been extensively studied for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives of this compound have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as therapeutic agents .
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | CLL HG-3 | 0.17 - 2.69 | ROS induction |
| Compound B | CLL PGA-1 | 0.35 - 1.97 | Apoptosis via mitochondrial pathway |
| This compound | Various | TBD | Cell cycle arrest |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of chalcones. The compound may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Cell Signaling Pathways : It can modulate signaling pathways related to cell proliferation and survival.
Case Studies
In a recent study focused on the antiproliferative effects of chalcones on chronic lymphocytic leukemia (CLL) cell lines, several derivatives were evaluated for their efficacy. The results indicated that specific modifications to the chalcone structure significantly enhanced their biological activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one, and how is stereochemical purity ensured?
The compound is typically synthesized via Claisen-Schmidt condensation between a 2,5-dichloroacetophenone derivative and benzaldehyde under alkaline conditions (e.g., NaOH/ethanol). Reaction temperature (60–80°C) and stoichiometric control are critical to favor the E-isomer. Purification involves recrystallization from ethanol or column chromatography. Stereochemical purity is confirmed using -NMR coupling constants () and single-crystal XRD analysis .
Q. How is the crystal structure of this compound determined, and what structural parameters are most sensitive to substituent effects?
Single-crystal X-ray diffraction (XRD) reveals the planar enone system and dihedral angles between aromatic rings. Key parameters include:
- C=O bond length (~1.22 Å, indicative of conjugation with the enone system).
- C-Cl bond lengths (~1.74 Å), influenced by electron-withdrawing effects of the 2,5-dichloro substitution.
- Intermolecular interactions (e.g., C-H···O, π-π stacking) that stabilize the crystal lattice. Substituent position (e.g., 2,5- vs. 2,6-dichloro) significantly alters packing efficiency and torsion angles .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what are the diagnostic features?
- IR : Strong C=O stretch at ~1660–1680 cm, C=C stretch at ~1600 cm.
- -NMR : Vinyl protons as doublets ( 7.5–8.0 ppm, ), aromatic protons split due to substituent effects.
- UV-Vis : ~280–320 nm (π→π* transitions in the enone system).
- HR-MS : Molecular ion peak matching the exact mass (e.g., at m/z 319.0192 for CHClO) .
Advanced Research Questions
Q. How do DFT calculations validate experimental structural and electronic properties, and what discrepancies may arise?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO). For example:
Q. What strategies are used to analyze the compound’s antimicrobial activity, and how are conflicting data resolved?
Antimicrobial assays (e.g., broth microdilution) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains require:
- Positive controls (e.g., ciprofloxacin) to validate assay conditions.
- Dose-response curves to determine MIC (Minimum Inhibitory Concentration). Conflicting results (e.g., moderate vs. weak activity) may stem from strain-specific resistance or solvent effects (DMSO toxicity thresholds). Statistical validation (e.g., ANOVA) and replicate testing are critical .
Q. How can global chemical reactivity descriptors (e.g., electrophilicity index) guide functionalization strategies for enhanced bioactivity?
Reactivity parameters derived from HOMO-LUMO energies (e.g., electrophilicity index ) predict sites for nucleophilic/electrophilic attacks. For example:
- High electrophilicity at the carbonyl carbon suggests susceptibility to nucleophilic addition.
- Substitution at the 4-position of the phenyl ring (lower hardness ) enhances reactivity for derivatization. These insights guide targeted modifications to improve solubility or binding affinity .
Methodological Considerations
Q. What experimental design limitations affect generalization of results in photophysical or biological studies?
- Sample degradation : Prolonged UV exposure or storage in non-inert atmospheres may alter enone conjugation.
- Matrix effects : Organic waste degradation in antimicrobial assays (e.g., over 9-hour incubations) can skew results. Cooling systems or shorter incubation times mitigate this .
Q. How are crystallographic data repositories utilized to validate structural findings?
Crystallographic data (e.g., CCDC 1988019) are deposited in the Cambridge Structural Database. Researchers cross-validate unit cell parameters, space groups, and R-factors to confirm structural reproducibility. Discrepancies in bond angles >2° warrant re-evaluation of refinement protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
